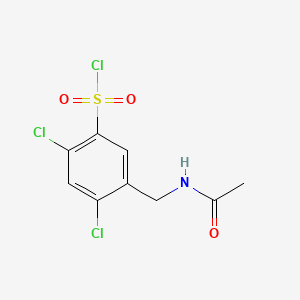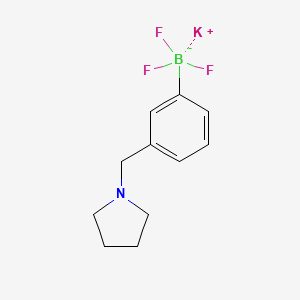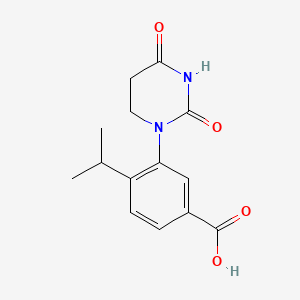
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a diazinane ring and a benzoic acid moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzoic acid moiety: This step might involve a Friedel-Crafts acylation reaction, where the diazinane ring is acylated with a benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in the production of specialty chemicals or materials.
作用機序
The mechanism by which 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Diazinane derivatives: Compounds with similar diazinane rings.
Uniqueness
The uniqueness of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid lies in its combined structure of a diazinane ring and a benzoic acid moiety, which might confer unique chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)10-4-3-9(13(18)19)7-11(10)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20) |
InChIキー |
VYFVCUUTOQTYFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


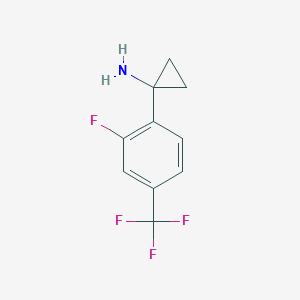

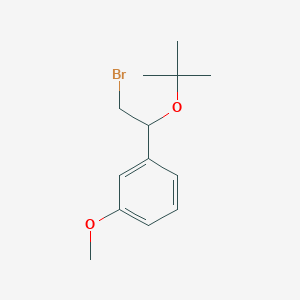

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

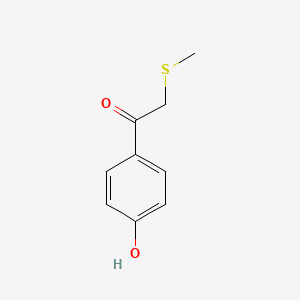

![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
